2-(4-ethoxyphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide
Description
This compound features a thiazole core substituted at position 4 with a 4-methoxy-3-methylphenyl group and at position 2 with an acetamide moiety linked to a 4-ethoxyphenyl ring (Figure 1).
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-4-26-17-8-5-15(6-9-17)12-20(24)23-21-22-18(13-27-21)16-7-10-19(25-3)14(2)11-16/h5-11,13H,4,12H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTVNOJCGMTZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-ethoxyphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide, with the molecular formula C21H22N2O3S, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H22N2O3S |
| Molecular Weight | 382.48 g/mol |
| CAS Number | 923484-02-0 |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to:
- Inhibition of Enzyme Activity: The compound may inhibit certain enzymes by binding to their active sites.
- Modulation of Receptor Function: It can interact with receptor sites, influencing various signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC): Studies have shown that derivatives with thiazole moieties possess low MIC values against various pathogens, suggesting potent antimicrobial effects .
Antitumor Activity
Thiazole-containing compounds have been reported to exhibit antitumor activity. The structure–activity relationship (SAR) studies indicate that:
- Cytotoxicity: Compounds with thiazole rings demonstrate significant cytotoxic effects against cancer cell lines such as Jurkat and HT29. For example, certain thiazole derivatives have shown IC50 values comparable to established anticancer drugs like doxorubicin .
Case Studies and Research Findings
-
Study on Antimicrobial Properties:
- A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those similar to the compound . Results indicated strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting synergistic effects when combined with standard antibiotics .
-
Antitumor Activity Evaluation:
- In vitro studies demonstrated that thiazole derivatives could inhibit cell proliferation in cancer cell lines, with a focus on the importance of specific substituents on the phenyl ring for enhancing activity. The presence of electron-donating groups was found to increase cytotoxicity significantly .
- Mechanistic Insights:
Comparison with Similar Compounds
Key Research Findings
Substituent Effects: Electron-withdrawing groups (e.g., cyanophenyl) improve metabolic stability but reduce solubility, whereas sulfonyl groups enhance aqueous solubility .
Heterocyclic Core : Thiazole analogs generally show broader kinase inhibition compared to benzothiazoles or indazoles, which target specific pathways (e.g., Nrf2/ARE) .
Synergistic Moieties : Combining ethoxyphenyl (lipophilic) with methoxy-methylphenyl (polar) may balance bioavailability and target binding in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
